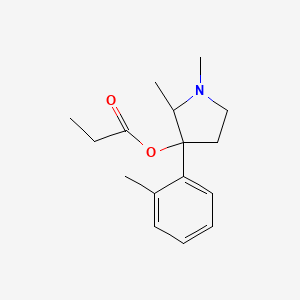
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with methyl, tolyl, and propionoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of 1,2-dimethylpyrrolidine with o-tolylmagnesium bromide, followed by esterification with propionic anhydride to introduce the propionoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Halogenated derivatives
科学的研究の応用
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,2-Dimethyl-3-(p-tolyl)-3-propionoxypyrrolidine
- 1,2-Dimethyl-3-(m-tolyl)-3-propionoxypyrrolidine
- 1,2-Dimethyl-3-(o-tolyl)-3-acetoxypyrrolidine
Uniqueness
1,2-Dimethyl-3-(o-tolyl)-3-propionoxypyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
69597-49-5 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
[1,2-dimethyl-3-(2-methylphenyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-15(18)19-16(10-11-17(4)13(16)3)14-9-7-6-8-12(14)2/h6-9,13H,5,10-11H2,1-4H3 |
InChIキー |
AVJHHMSHPYWQSR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


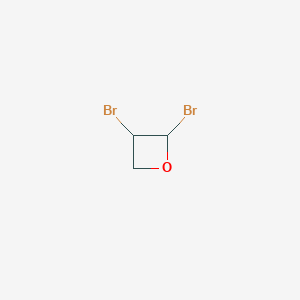
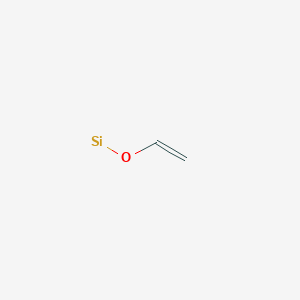
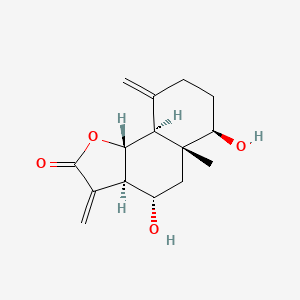
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

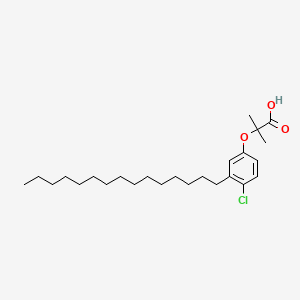
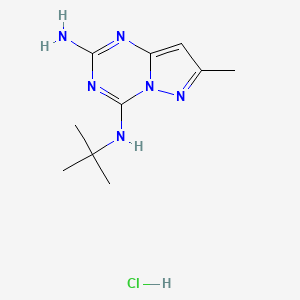
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
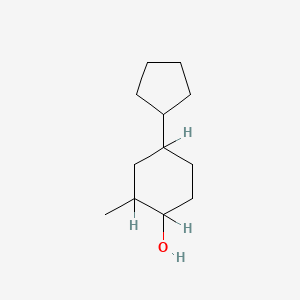
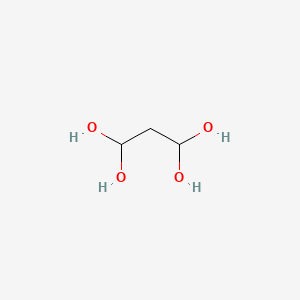
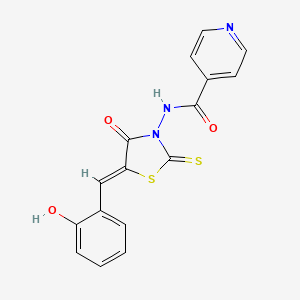
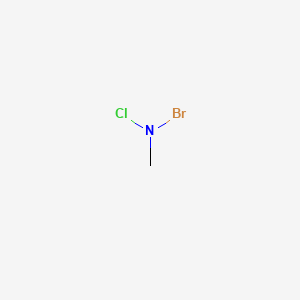
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)

